Disperse Black 9
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(4-aminophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c17-13-1-3-14(4-2-13)18-19-15-5-7-16(8-6-15)20(9-11-21)10-12-22/h1-8,21-22H,9-12,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKTVPCPQIEVQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N=NC2=CC=C(C=C2)N(CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066645 | |
| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20721-50-0, 12222-69-4 | |
| Record name | Disperse Black 9 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20721-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-((4-Aminophenyl)azo)phenyl)imino)bisethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020721500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[[4-[2-(4-aminophenyl)diazenyl]phenyl]imino]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-[[4-[(4-aminophenyl)azo]phenyl]imino]bisethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.973 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISPERSE BLACK 9 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GKC99M24T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Methodologies of Disperse Black 9
Classical Synthetic Routes for Disperse Black 9
The traditional synthesis of this compound is a well-established process that involves the sequential diazotization of an aromatic amine precursor followed by an azo coupling reaction with a suitable nucleophilic compound. smolecule.com
Diazotization Processes for Aromatic Amine Precursors
The initial step in producing this compound is the diazotization of a primary aromatic amine. A common precursor used is 4-nitroaniline. worlddyevariety.com This process involves the reaction of the aromatic amine with nitrous acid (HNO₂), which is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid, such as hydrochloric acid (HCl). mekongchem.com
The reaction is highly exothermic and requires careful temperature control, typically maintained between 0–5 °C, to prevent the decomposition of the resulting diazonium salt. The acidic conditions are also crucial for the formation and stability of the diazonium salt.
Table 1: Key Reactants in the Diazotization of 4-nitroaniline
| Reactant | Role |
| 4-nitroaniline | Primary aromatic amine precursor |
| Sodium Nitrite (NaNO₂) | Source of nitrous acid |
| Hydrochloric Acid (HCl) | Strong acid to generate nitrous acid and maintain acidic pH |
Azo Coupling Reactions with Nucleophilic Aromatic Compounds
Following the formation of the diazonium salt, the next step is the azo coupling reaction. The diazonium salt, an electrophile, is reacted with an electron-rich nucleophilic aromatic compound. nih.gov In the synthesis of this compound, a common coupling agent is N,N-diethylaniline or its derivatives. worlddyevariety.comwikipedia.org
This reaction is typically carried out under mildly alkaline conditions (pH 8–10) to facilitate the coupling process, which results in the formation of the characteristic azo linkage (-N=N-), the chromophore responsible for the dye's color. The temperature is initially kept low, between 5–15 °C. The final step in the synthesis involves the reduction of the nitro group to an amino group to form the final this compound molecule. worlddyevariety.com
Purification and Isolation Techniques
After the coupling reaction is complete, the crude this compound dye precipitates out of the reaction mixture. The solid dye is then isolated using standard laboratory and industrial techniques.
Initial isolation is typically achieved through filtration, often using vacuum filtration to remove unreacted precursors and byproducts. The isolated dye is then washed thoroughly, usually with deionized water, until the effluent reaches a neutral pH, ensuring the removal of residual acids, bases, and salts.
Following washing, the dye is dried to produce a powder. Industrial processes often include a milling or grinding step to achieve a fine and uniform particle size, which is crucial for its application as a disperse dye. For liquid formulations, the powdered dye is dispersed in water with the aid of dispersing agents.
Advanced Synthetic Approaches and Process Optimization
While the classical synthesis of this compound is effective, modern research focuses on developing more efficient, cost-effective, and environmentally friendly methods.
Catalytic Synthesis of this compound and its Derivatives
Research into the catalytic synthesis of azo dyes is an active area. While specific details on the catalytic synthesis of this compound are not extensively documented in the public domain, general approaches for azo dye synthesis involve the use of catalysts to improve reaction rates, yields, and selectivity. These can include phase transfer catalysts or metal complexes that can facilitate either the diazotization or the coupling step. The development of π-extended imine derivatives of this compound and their metal complexes with Cu(II) and Pt(II) has been explored, indicating a move towards creating novel materials with potentially enhanced properties. researchgate.net
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of dyes to minimize environmental impact. For this compound, this could involve several strategies. One approach is the use of more environmentally benign solvents or even solvent-free reaction conditions. Another area of focus is the reduction of waste by optimizing reaction stoichiometry and developing methods for catalyst recycling. The use of agricultural by-products, such as rice husk-derived activated carbon for the removal of dyes like this compound from wastewater, points to the broader green chemistry goal of a circular economy in the textile industry. researchgate.net Research into alternative, less hazardous starting materials and reagents is also a key aspect of greening the synthesis of azo dyes.
Scalable Production Methodologies for Industrial Research
The industrial synthesis of this compound is a well-established process centered around azo dye chemistry, primarily involving diazotization followed by an azo coupling reaction. The process is designed for large-scale batch production to meet commercial demands, particularly from the textile industry.
The synthesis begins with the diazotization of an aromatic amine, such as 4-nitroaniline. uni.lu This initial step involves converting the primary aromatic amine into a diazonium salt. This is achieved by reacting it with nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid like hydrochloric acid. To ensure the stability of the reactive diazonium salt, this reaction is conducted under strictly controlled low-temperature conditions, generally between 0 and 5 °C.
Following diazotization, the resulting diazonium salt is reacted with a coupling agent. For this compound, a common coupling component is N,N-bis(2-hydroxyethyl)aniline. uni.lu This azo coupling step is carried out under mildly alkaline conditions (pH 8–10) and at a controlled temperature, initially between 5–15 °C. This reaction forms the crucial -N=N- azo linkage, which is the chromophore responsible for the dye's color. The initial product from this sequence is an intermediate which is then reduced, converting the nitro group into a primary amine to form the final this compound molecule. uni.lu
For industrial-scale manufacturing, this process is conducted in large-capacity batch reactors, which can exceed 1,000 liters. These reactors are equipped with precise temperature and pH control systems, as well as robust agitation mechanisms to ensure homogeneous mixing and reaction kinetics.
Post-synthesis, the crude dye undergoes several purification and formulation steps. These include precipitation, filtration to isolate the solid dye, washing to remove unreacted precursors and salts, and drying, often through methods like spray drying, to produce a fine powder. The dye is then subjected to milling, frequently in sand mills, to achieve a uniform and fine particle size, typically less than 2 microns. This is critical for creating stable colloidal dispersions suitable for dyeing synthetic fibers like polyester (B1180765).
It is also common for commercial this compound to be a formulated mixture rather than a single compound. To achieve a true black color and enhance properties like color fastness, it is often blended with other disperse dyes (e.g., blue, red, and yellow) and dispersing agents like lignosulfate. europa.euuni.lu
Interactive Data Tables
Table 1: Industrial Production Steps for this compound
| Step | Description | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| Diazotization | Conversion of a primary aromatic amine to a diazonium salt. | 4-nitroaniline, NaNO2, HCl; 0–5 °C. uni.lu | Forms the reactive diazonium intermediate. |
| Azo Coupling | Reaction of the diazonium salt with a coupling component. | N,N-bis(2-hydroxyethyl)aniline; pH 8–10; 5–15 °C. uni.lu | Forms the azo chromophore, creating the dye's basic color. |
| Reduction | Conversion of the nitro group to an amine group. | Reducing agent (e.g., sodium sulfide). | Finalizes the molecular structure of this compound. uni.lu |
| Isolation & Purification | Precipitation, filtration, and washing of the crude dye. | Aqueous media, room temperature. | Removes impurities and by-products. |
| Milling & Formulation | Grinding with dispersants to achieve fine particle size. | Sand milling; blending with other dyes. | Produces a stable, fine-particle dispersion for dyeing applications. uni.lu |
Derivatization Strategies for Enhanced Functionality
The basic structure of this compound serves as a scaffold for chemical modification, allowing for the synthesis of derivatives with tailored properties for specific scientific and technical applications. These strategies focus on altering the dye's electronic, photophysical, or biological characteristics.
Synthesis of π-Extended Imine Derivatives of this compound
A significant derivatization strategy involves extending the π-conjugated system of this compound through the formation of imine (Schiff base) derivatives. Research has shown that new imine compounds can be prepared from this compound. researchgate.net For example, π-extended imine derivatives have been synthesized by reacting this compound with various substituted salicylaldehyde (B1680747) derivatives. researchgate.net These reactions create new ligands (HL¹-HL³) where the imine linkage extends the electronic conjugation of the molecule. researchgate.net The purpose of these modifications is often to tune the material's photophysical and biological properties. For instance, certain imine derivatives derived from this compound have been specifically prepared to investigate their DNA binding properties. researchgate.net
Formation of Metal Complexes with this compound Ligands (e.g., Cu(II), Pt(II))
The azo-imine derivatives of this compound are effective ligands for coordinating with metal ions. The nitrogen and oxygen atoms within the Schiff base and azo structures can chelate with transition metals, leading to the formation of stable metal complexes. Research has successfully demonstrated the preparation of both Copper(II) and Platinum(II) complexes using π-extended imine derivatives of this compound as ligands. researchgate.netresearchgate.net The coordination of these metal ions significantly alters the electronic structure of the ligand, which in turn modifies its properties. This complexation leads to a red shift in the emission spectra of the compounds. researchgate.net Such metal complexes have been investigated for their potential in applications like anticancer activity, where the metal complexes were found to possess higher biological activity than the free ligands. researchgate.net
Modification for Specific Research Applications
Beyond the synthesis of imine and metal complexes, this compound can be modified for other targeted research applications. A notable example is its incorporation into hybrid material systems. Studies have highlighted the development of carbon black (CB)-Disperse Black 9 composites. In these systems, the dye enhances the electrical conductivity of fabrics through π-π* stacking interactions. Another application involves using chemically modified activated carbon derived from rice husk for the simultaneous removal of cadmium (Cd²⁺) and this compound from industrial wastewater, showcasing its role in environmental remediation research. researchgate.net
Spectroscopic Analysis Techniques
The molecular structure and electronic properties of this compound and its complexes are investigated using several key spectroscopic methods. These techniques provide critical information on electronic transitions, functional groups, and the precise arrangement of atoms within the molecule.
UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques for studying the electronic properties of dyes like this compound. researchgate.netresearchgate.netsci-hub.se These methods analyze the transitions of electrons between different energy levels upon absorption of light. Research has extensively utilized UV-Vis and PL spectra to characterize this compound, its π-extended imine derivatives, and its metal complexes in both solution and solid states. researchgate.netresearchgate.netomu.edu.tr
The maximum absorption wavelength (λmax) is a key parameter derived from UV-Vis spectroscopy, indicating the energy required for the most probable electronic transition. For this compound, the λmax provides insight into its color and electronic structure. The absorption maxima for this compound and related compounds can vary depending on the solvent and molecular structure. iosrjournals.orgorientjchem.org
Table 1: Absorption Maxima (λmax) of this compound and Related Azo Dyes
| Compound | Solvent | λmax (nm) | Source(s) |
|---|---|---|---|
| This compound | Not Specified | 461 | |
| Monoazo disperse dyes (general) | DMF | 530-600 | researchgate.net |
This table is interactive. You can sort and filter the data.
Photoluminescence studies, which examine the light emitted by a substance after absorbing photons, are crucial for understanding the radiative properties of this compound and its derivatives. sci-hub.senih.gov The emission spectra of these compounds have been used to determine their chromaticity coordinates according to the 1931 Commission Internationale de l'Eclairage (CIE) standard. researchgate.netwikipedia.orgoceanopticsbook.info These coordinates (x, y) precisely map the perceived color of the emitted light. wikipedia.orgwikipedia.org Studies on π-extended imine derivatives of this compound and their metal complexes show a shift in emission from the green to the red portion of the spectrum, particularly for platinum(II) complexes. researchgate.net
A notable phenomenon observed in the study of this compound is the bathochromic, or red shift, of its emission spectra upon forming complexes with metal ions. mdpi.com Research demonstrates that the complexation of this compound derivatives with copper(II) and platinum(II) ions leads to a significant red shift in the emission spectra. researchgate.netresearchgate.netomu.edu.tr This shift to longer wavelengths is attributed to the interaction between the metal ions and the dye ligand, which alters the electronic energy levels of the molecule. nih.gov The extension of the π-conjugated system in the dye's derivatives also contributes to this red shift. researchgate.net
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. sci-hub.sekcl.ac.uk The identity of 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol, the primary component of this compound, has been confirmed using FT-IR spectroscopy. europa.eu In studies of its derivatives and complexes, FT-IR is routinely used for characterization. researchgate.netresearchgate.net The spectra reveal characteristic vibrations of the molecule's structure, such as the N=N stretching of the azo group, C-N stretching, O-H stretching from the ethanol (B145695) groups, and various vibrations from the aromatic rings. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic compounds. psu.edu Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy have been used to prove the chemical identity of this compound. europa.eu
¹H NMR: In the ¹H NMR spectrum of this compound, distinct signals correspond to protons in different chemical environments. oregonstate.edu This includes signals for the aromatic protons on the phenyl rings, as well as signals for the methylene (B1212753) (-CH₂) and hydroxyl (-OH) protons of the diethanolamino group. The chemical shifts, splitting patterns, and integration of these signals provide detailed information about the connectivity of atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. sigmaaldrich.com Each unique carbon atom in this compound gives a distinct signal, allowing for the identification of aromatic, aliphatic, and azo-group-adjacent carbons.
Numerous studies on derivatives and metal complexes of this compound have utilized both ¹H and ¹³C NMR to fully characterize their structures. researchgate.netresearchgate.netresearchgate.net
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 88669 |
| Copper(II) ion | 27115 |
| Platinum(II) ion | 16212359 |
| Disperse Red 19 | 75003 |
| Phenyldiethanolamine | 7767 |
| 4-Nitroaniline | 7414 |
| N-Nitrosodiethanolamine | 8140 |
| 4-Aminobiphenyl (B23562) | 7903 |
| Disperse Blue 56 | 17191 |
| Disperse Red 60 | 28531 |
| Disperse Yellow 23 | 61284 |
| 2,4-dihydroxybenzophenone | 11097 |
| 4-Nitro-1,2-phenylenediamine | 7464 |
| 1-naphthol | 7063 |
| 2-naphthol | 7036 |
| Salicylic acid | 338 |
Mass Spectrometry (e.g., MALDI-TOF, LC-MS/MS) for Molecular Weight and Purity
Mass spectrometry techniques are pivotal in confirming the molecular weight and assessing the purity of this compound. The predicted monoisotopic mass of this compound is 300.15862589 Da. nih.gov PubChem provides predicted collision cross section (CCS) values for various adducts of this compound, which are crucial for interpreting mass spectrometry data. These predictions help in identifying the compound in complex mixtures and confirming its structure. uni.lu
Predicted Collision Cross Section (CCS) Data for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 301.16591 | 172.0 |
| [M+Na]⁺ | 323.14785 | 182.0 |
| [M+NH₄]⁺ | 318.19245 | 178.7 |
| [M+K]⁺ | 339.12179 | 175.4 |
| [M-H]⁻ | 299.15135 | 177.8 |
| [M+Na-2H]⁻ | 321.13330 | 179.9 |
| [M]⁺ | 300.15808 | 174.7 |
| [M]⁻ | 300.15918 | 174.7 |
This table is based on data from PubChemLite, where m/z represents the mass-to-charge ratio. uni.lu
Crystallographic and Morphological Investigations
X-ray Diffraction (XRD) Studies for Solid-State Structures
X-ray diffraction (XRD) is a non-destructive analytical technique used to determine the crystallographic structure of solid materials. thermofisher.com It provides a unique "fingerprint" of the solid-state structure, making it an essential tool for identifying and characterizing new solid forms of a compound. americanpharmaceuticalreview.com In the context of this compound, XRD studies have been employed to investigate its solid-state structure. researchgate.net The technique works by bombarding a sample with X-rays and measuring the diffraction pattern of the scattered rays. pdx.edu This pattern provides information about the arrangement of atoms within the crystal. thermofisher.compdx.edu For complex organic molecules where single crystals are not available, powder XRD data, often in conjunction with other techniques like solid-state NMR and computational modeling, can be used for structure determination. rsc.org
Scanning Electron Microscopy (SEM) for Surface Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of solid samples at high resolution. btraindia.com It utilizes a focused beam of electrons to scan the sample's surface, generating signals that provide information about surface topography and composition. btraindia.commdpi.com SEM can achieve magnifications from as low as 10x up to 300,000x, with a resolution down to the nanometer scale. btraindia.com
In the study of materials, SEM is frequently used to analyze features like shape, size, and texture. btraindia.com When combined with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental composition analysis of the sample's surface. researchgate.netiagi.or.id This combined approach is valuable for understanding how the surface characteristics and elemental distribution of a material, such as a dye, might influence its properties. researchgate.net For non-conductive samples, a thin coating of a conductive material like gold is often applied to prevent charge buildup and improve image quality, a process that does not obscure the surface morphology. btraindia.com
Particle Size Distribution Analysis (e.g., Laser Diffraction, Microscopy)
Particle size distribution is a critical parameter that can influence various properties of a material. microtrac.com Laser diffraction is a widely used method for determining the particle size distribution of powders and dispersions. measurlabs.com This technique is based on the principle that particles scatter light at angles that are inversely proportional to their size. anton-paar.com By measuring the intensity of scattered light at different angles, the particle size distribution can be calculated. measurlabs.comanton-paar.com Laser diffraction can analyze particles in a broad size range, typically from the sub-micron to the millimeter scale. anton-paar.com
The analysis provides a volume-based distribution, which can be converted to number-based or surface-based distributions. anton-paar.commicrotrac.com It is a collective measurement method, meaning it evaluates the scattered light from all particles simultaneously to calculate the size distribution. microtrac.com In soil analysis, for instance, laser diffraction has been used to determine the percentages of sand, silt, and clay, which define the soil texture. mdpi.com
Electrochemical Characterization
Cyclic Voltammetry for Redox Potential Analysis
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. It involves cycling the potential of an electrode and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the analyte.
In the context of compounds related to this compound, such as N,N-Dimethylphenylenediamine, their redox properties have been a subject of interest. This diamine is known to be easily oxidized to a stable radical cation known as Wurster's Red. wikipedia.org The study of such redox behavior is crucial for understanding the electronic properties and potential applications of these molecules.
Spectroscopic and Structural Characterization of Disperse Black 9 and Its Complexes
Spectroscopic and Electrochemical Properties
Electrochemical studies, particularly using cyclic voltammetry, have been employed to investigate the redox behavior of Disperse Black 9 and its derivatives. researchgate.netomu.edu.tr These investigations consistently reveal that the compound and its related structures undergo irreversible anodic redox processes. researchgate.netresearchgate.net
Research on imine compounds derived from this compound shows that they exhibit irreversible anodic redox processes at a potential of 0.2 V. researchgate.netresearchgate.net These electrochemical properties were typically investigated over a scan rate range of 100–1000 mVs⁻¹. researchgate.netresearchgate.net The term "irreversible" in this context signifies that the product of the electrochemical oxidation does not readily undergo reduction back to its original state during the reverse scan of the voltammetry experiment. This behavior points to a chemical transformation of the molecule following the initial electron transfer.
The table below summarizes the key research findings regarding the irreversible anodic oxidation of this compound and its derivatives.
Interactive Data Table: Anodic Redox Properties of this compound Derivatives
| Compound Studied | Technique | Anodic Peak Potential (Epa) | Scan Rate | Key Finding/Mechanism |
| Imine derivatives of this compound | Cyclic Voltammetry | 0.2 V | 100-1000 mVs⁻¹ | Irreversible anodic redox process observed. researchgate.netresearchgate.net |
| This compound | Chemical Oxidation | Not Applicable | Not Applicable | Oxidation targets and cleaves the azo bond, forming nitro intermediates and quinone compounds. |
Biological and Biomedical Research Applications of Disperse Black 9
Cytotoxicity and Anticancer Activity Studies
Assessment of Cytotoxic Effects on Cell Lines (e.g., HepG-2 cells)
Research has indicated that Disperse Black 9 exhibits a moderate cytotoxic effect on human hepatoma (HepG-2) cells. Studies assessing the cytotoxicity of this compound have utilized various human cell lines, with the IC50 value (the concentration required to inhibit cell growth by 50%) being a key metric. For instance, one study reported an IC50 value of 150 ± 5 µg/ml for this compound on HepG-2 cells. Another study investigating a hair dye mixture containing azo and anthraquinone (B42736) dyes, including components related to this compound, found that concentrations of 100 µg/mL and higher induced cytotoxic effects on HepG2 cells. nih.gov However, at lower concentrations (up to 50 µg/mL), no significant cytotoxicity was observed compared to the negative control. nih.gov These findings suggest a dose-dependent cytotoxic potential.
Investigation of Potential Applications in Cancer Research
The moderate cytotoxic effects of this compound have led to investigations into its potential applications in cancer research. The ability of the dye to induce cell death in cancer cell lines forms the basis of this interest. Research has shown that some azo dyes can be carcinogenic, either directly or through their metabolic byproducts like aromatic amines. researchgate.netcanada.ca The genotoxic potential of related azo dyes has been demonstrated in studies where they induced DNA damage and increased the frequency of micronucleus formation in HepG2 cells. researchgate.net This has prompted further exploration into the mechanisms of action, with some studies suggesting that the genotoxic effects may be linked to the azo group within the dye's structure. researchgate.net
Antimicrobial Efficacy Research
Inhibition Studies Against Gram-Positive and Gram-Negative Bacteria
Studies have demonstrated that this compound possesses significant antimicrobial properties. One study evaluated its efficacy using the agar (B569324) well diffusion method and found notable inhibition against both Gram-positive and Gram-negative bacteria. For example, the inhibition zone for Staphylococcus aureus (Gram-positive) was measured at 10.5 ± 0.5 mm, and for Escherichia coli (Gram-negative), it was 12.0 ± 0.3 mm. Another study reported that a synthesized disperse dye, labeled as dye 9 and derived from a related chemical family, showed positive antimicrobial activity against four tested microorganisms, with inhibition zones of 5.1 ± 0.5 mm for B. subtilis (Gram-positive) and 7.4 ± 0.8 mm for E. coli (Gram-negative). mdpi.comresearchgate.net
Antimicrobial Activity of this compound
| Microorganism | Type | Inhibition Zone (mm) |
| Staphylococcus aureus | Gram-positive | 10.5 ± 0.5 |
| Escherichia coli | Gram-negative | 12.0 ± 0.3 |
| Candida albicans | Fungi | 8.0 ± 0.4 |
Toxicological and Safety Assessments in Research Models
Toxicological assessments of this compound have been conducted to understand its safety profile. In one study, Drosophila melanogaster larvae were exposed to the dye, which led to alterations in the activities of antioxidant enzymes like catalase and superoxide (B77818) dismutase, and a dose-dependent increase in acetylcholinesterase activity. ebi.ac.uk In silico molecular docking studies have also been performed to analyze the binding interaction of the dye with acetylcholinesterase. ebi.ac.uk
Genotoxic Impact and Mutagenicity Studies (e.g., Ames Assays)
Genotoxicity studies assess the ability of a chemical agent to damage genetic information within a cell, potentially leading to mutations. The Ames test is a widely used assay that employs bacteria to test for a compound's mutagenic potential.
This compound has been evaluated in multiple genotoxicity and mutagenicity testing systems. In some standard Ames assays, this compound returned positive results in at least one bacterial test strain. canada.cacanada.ca However, other examinations utilizing four different analysis systems concluded that the compound was non-mutagenic. researchgate.net A key consideration in evaluating these findings is the distinction between in vitro (in a lab dish) and in vivo (in a living organism) results. While some in vitro tests showed positive findings, these were not substantiated in subsequent in vivo assays, such as the mouse bone marrow micronucleus test and an in vivo Unscheduled DNA Synthesis (UDS) test in rats, both of which were negative. europa.eu This suggests that, within the context of a whole organism, this compound may not exhibit genotoxic potential. europa.eu
In Vitro Mammalian Cell Assays
To understand a substance's effects beyond bacterial systems, researchers use in vitro assays with mammalian cells. These tests can reveal potential for causing mutations or chromosomal damage in cells that are more structurally similar to human cells.
This compound was assessed in an in vitro mammalian cell gene mutation test using L5178Y mouse lymphoma cells. europa.eu In contrast to some other disperse dyes, this compound did not induce mutations in this particular mouse lymphoma cell assay. canada.ca The European Commission's Scientific Committee on Consumer Safety (SCCS) reviewed a study where the dye was tested on mouse lymphoma cells in two independent experiments. europa.eu The positive results for mutagenicity found in some other in vitro tests were not confirmed in these mammalian cell assays or in subsequent in vivo tests. europa.eu
| Assay Type | Species/Strain | Result | Reference |
|---|---|---|---|
| In Vitro Mammalian Cell Gene Mutation Test | L5178Y tk+/- mouse lymphoma cells | Negative | canada.caeuropa.eu |
Systemic Toxicity Investigations (e.g., Drosophila melanogaster)
To investigate the systemic effects of this compound on a whole organism, researchers have utilized the fruit fly, Drosophila melanogaster, as a model organism. nih.govnih.gov This model allows for the study of toxic effects on complex biological systems, including enzymatic pathways and oxidative stress responses. nih.govtandfonline.com In one key study, Drosophila larvae were fed a diet containing this compound for 48 hours to examine its impact on several important systemic enzymes. nih.gov
Effects on Antioxidant Enzymes (Catalase, Superoxide Dismutase)
Antioxidant enzymes like Catalase (CAT) and Superoxide Dismutase (SOD) are crucial for cellular defense against oxidative stress. xiahepublishing.commdpi.com SOD catalyzes the conversion of the superoxide radical into hydrogen peroxide and molecular oxygen, while catalase breaks down hydrogen peroxide into water and oxygen. wikipedia.orgresearchgate.net Studies on Drosophila melanogaster larvae exposed to this compound revealed a significant, dose-dependent alteration in the activities of these enzymes. The research showed that exposure led to an increase of more than two-fold in SOD activity and more than 2.5-fold in CAT activity, indicating a response to induced oxidative stress. nih.govtandfonline.comresearchgate.net
Impact on Cholinesterase Activities (Acetylcholinesterase)
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for breaking down the neurotransmitter acetylcholine. unesp.bruchile.cl Alterations in its activity can signify neurotoxic effects. In the Drosophila melanogaster model, larvae fed with this compound exhibited a dose-dependent increase in acetylcholinesterase activity. nih.govtandfonline.com At the highest tested concentration, the enzymatic activity increased by 1.8-fold compared to the control group. nih.govtandfonline.comresearchgate.net In silico molecular docking studies suggested a strong binding interaction between this compound and the acetylcholinesterase enzyme, which may underlie the observed changes in its activity. nih.govtandfonline.com
Lipid Peroxidation and Oxidative Stress Biomarkers
Lipid peroxidation (LPO) is the oxidative degradation of lipids, a process that can cause damage to cell membranes. wikipedia.orgnih.gov The level of LPO is often used as a biomarker for oxidative stress. ufrgs.br Research demonstrated that Drosophila larvae exposed to this compound showed a dose-dependent increase in LPO levels. nih.govtandfonline.com The increase was more than three-fold at the highest concentration, suggesting that the dye induces significant oxidative damage. nih.govtandfonline.comresearchgate.net This dysregulation of antioxidant enzymes and increase in oxidative damage is considered a potential underlying mechanism for the dye's toxic effects. nih.gov
| Biomarker | Organism | Effect Observed | Magnitude of Change | Reference |
|---|---|---|---|---|
| Superoxide Dismutase (SOD) | Drosophila melanogaster | Dose-dependent increase in activity | > 2-fold increase | nih.govtandfonline.comresearchgate.net |
| Catalase (CAT) | Drosophila melanogaster | Dose-dependent increase in activity | > 2.5-fold increase | nih.govtandfonline.com |
| Acetylcholinesterase (AChE) | Drosophila melanogaster | Dose-dependent increase in activity | 1.8-fold increase | nih.govtandfonline.comresearchgate.net |
| Lipid Peroxidation (LPO) | Drosophila melanogaster | Dose-dependent increase | > 3-fold increase | nih.govtandfonline.comresearchgate.net |
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Pharmacokinetics is the study of how an organism affects a drug or chemical, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). allucent.comsci-hub.se These studies are a fundamental component of toxicological evaluations. smolecule.com For disperse dyes like this compound, their physicochemical properties, such as small molecular size and high lipophilicity (fat-solubility), are significant. scbt.com These characteristics suggest they can be readily absorbed through the skin. scbt.com The metabolism of azo disperse dyes can involve the cleavage of the characteristic azo bond, which can be facilitated by bacteria. canada.ca A full ADME profile helps to understand the compound's journey through the body, from entry to exit. sci-hub.sescribd.com
Molecular Interactions and Mechanisms of Action
This compound, a monoazo dye, has been the subject of various investigations to elucidate its interactions at a molecular level with biological macromolecules. These studies are crucial for understanding its mechanisms of action in different applications.
Research into the DNA binding capabilities of this compound has primarily been conducted using derivatives of the compound. In one such study, two novel imine compounds derived from this compound were synthesized and their interactions with DNA were explored through spectrophotometric methods and in-silico computational analysis. researchgate.netcolab.wsresearchgate.net
The findings from these studies indicate that the derivatives interact with DNA, with a preference for binding to the minor groove of the DNA helix. researchgate.netresearchgate.net The binding constants were found to be comparable between the two derivatives. researchgate.netresearchgate.net Spectrophotometric titration methods were employed to investigate these binding affinities. researchgate.net Further evidence for the binding mode was gathered from competitive interaction studies involving ethidium (B1194527) bromide (EB), a known DNA intercalator. The displacement of EB from DNA by the compound derivatives leads to a quenching of EB's fluorescence, which suggests a competitive binding process, either through intercalation or groove binding. researchgate.net Molecular docking analyses were also performed to further investigate the binding interactions and modes of these derivative compounds with DNA. researchgate.net
Acetylcholinesterase (AChE) In silico molecular docking studies have been performed to analyze the binding interaction between this compound and the enzyme acetylcholinesterase. nih.govresearchgate.net These computational models predict a strong binding affinity. The analysis suggests that this compound occupies a groove on the acetylcholinesterase enzyme, forming one hydrogen bond with the amino acid residue Tyr465. nih.govresearchgate.net
BRAF (V600E) protein kinase The interaction of this compound derivatives with other significant biological targets has also been explored. Molecular docking studies were conducted on π-extended imine derivatives of this compound with the BRAF (V600E) protein kinase, a key enzyme in melanoma and other cancers. researchgate.netresearchgate.net The results revealed that these compounds exhibited a significant affinity for the crucial residues within the enzyme's active site. researchgate.netresearchgate.net This suggests a potential inhibitory nature of these derivatives against the BRAF (V600E) protein kinase, characterized by both polar and apolar interactions. researchgate.netresearchgate.net
This compound is utilized in the formulation of semi-permanent hair dyes and coloring rinses. cosmeticsinfo.orgalibaba.com Its mechanism of action in hair coloration is based on its physical properties and interactions with the hair fiber, primarily composed of keratin.
As a disperse dye, it is characterized by low molecular weight and sparing solubility in water, which allows it to be applied in a colloidal dispersion. cosmeticsinfo.orgalibaba.com The small size of the dye molecules enables them to diffuse into the hair shaft, penetrating the outer cuticle layer and adhering to the hair fibers within. cosmeticsinfo.orgmdpi.com Unlike permanent dyes that involve a chemical reaction within the hair cortex, the coloration from this compound is due to its deposition and adherence through non-covalent interactions. mdpi.comcosmileeurope.eu These interactions are believed to be a combination of physical adsorption and weak forces, such as van der Waals forces and electrostatic interactions with the hair keratin. smolecule.com This mechanism results in a semi-permanent color that lasts through several shampoos, as the dye molecules are gradually washed away. cosmeticsinfo.orgcosmileeurope.eu
Histological and Hematological Staining Applications
Due to its strong coloring properties, this compound is employed for staining purposes in the fields of histology and hematology. It is considered suitable for these applications, where it is used to impart color to specific cellular components, enhancing their visibility under a microscope. chemimpex.com
While specific protocols for this compound are not extensively detailed, its application is analogous to other lysochrome (fat-soluble) diazo dyes, such as Sudan Black B. interchim.fr These types of dyes are used in histochemical techniques to demonstrate the presence of lipids, such as neutral triglycerides and some lipoproteins, in tissue sections. interchim.frslideshare.net In hematology, this staining property is particularly useful for differentiating between different types of white blood cells. interchim.fr For instance, Sudan Black B stains the phospholipid-containing granules in myeloblasts (immature cells of the myeloid lineage) but does not stain lymphoblasts, aiding in the diagnosis and classification of leukemias. interchim.frslideshare.net
Environmental Fate and Remediation Research of Disperse Black 9
Environmental Persistence and Degradation Studies
The biodegradation of azo dyes like Disperse Black 9 can occur in both aerobic (oxygen-present) and anaerobic (oxygen-absent) environments. scbt.com However, the initial and critical step in the breakdown of these dyes is the reductive cleavage of the azo bond (-N=N-). scbt.com
Under anaerobic conditions , the reduction of the azo linkage is the primary degradation pathway. scbt.com This process is facilitated by microorganisms present in environments such as sediment. scbt.com For instance, studies on other disperse azo dyes have shown degradation half-lives of a few hours in sediment, with the primary transformation being the cleavage of the azo group. mst.dk While azo dyes are generally stable in aerobic conditions, they are susceptible to this reductive breakdown in anaerobic settings. scbt.com Some bacteria can decolorize azo dyes under anaerobic conditions, with the breakdown reactions often following first-order kinetics relative to the dye concentration. actascientific.com
Conversely, under aerobic conditions , many azo dyes tend to persist. scbt.com The electron-withdrawing nature of the azo group makes the compound less susceptible to oxidative breakdown. scbt.com Biodegradation of these dyes by aerobic sludge has been reported to be insignificant, with a large percentage of the dye remaining unchanged or only slightly modified. scbt.com While the initial azo bond cleavage can be followed by hydroxylation and ring opening of the resulting aromatic intermediates in an aerobic environment, oxygen can inhibit the initial azo reduction step. scbt.com Therefore, a sequential anaerobic-aerobic process is often considered a viable pathway for the complete mineralization of azo dyes, with the final products being ammonia, carbon dioxide, and water. scbt.com
Empirical data suggests that azo disperse dyes are not expected to degrade rapidly in water, soil, and sediment under aerobic conditions. canada.ca If released into wastewater, they are likely to be captured by sludge filters or adsorb to sludge rather than remaining in the water. canada.ca Subsequently, a significant portion is expected to end up in sediment where anaerobic degradation can occur. canada.ca
| Condition | Primary Degradation Pathway | Key Factors | Efficiency |
|---|---|---|---|
| Aerobic | Oxidative catabolism | Oxygen can inhibit initial azo reduction. scbt.com | Generally low persistence. scbt.com |
| Anaerobic | Reductive cleavage of the azo bond. scbt.com | Primary pathway in environments like sediment. scbt.com | Susceptible to degradation. scbt.com |
Plant-derived peroxidases have been identified as effective biocatalysts for the degradation of various industrial dyes, including this compound. ijplantenviro.comresearchgate.net These enzymes catalyze the oxidation of a wide range of aromatic compounds in the presence of hydrogen peroxide. ijplantenviro.com
Research has demonstrated the potential of peroxidases from sources like Cucurbita pepo (courgette or gourd) and Trichosanthes dioica for the decolorization of this compound. epj-conferences.orgresearchgate.net The degradation process mediated by peroxidases can involve either the precipitation of the dye or the opening of its aromatic ring structure. researchgate.net
The efficiency of enzymatic decolorization is highly dependent on reaction conditions such as pH and enzyme concentration.
pH: Studies have shown that an acidic pH is generally optimal for the peroxidase-mediated degradation of disperse dyes. For the treatment of this compound and Disperse Red 19 by gourd peroxidase, maximum decolorization was achieved at an acidic pH. epj-conferences.org Specifically, a study on the degradation of a disperse dye by Cucurbita pepo peroxidase found that the optimal pH for decolorization was 2. epj-conferences.org Above this acidic range, peroxidase activity tends to be inhibited. epj-conferences.org
Enzyme and Substrate Concentration: The rate of decolorization is also influenced by the concentrations of the enzyme and the dye. In a study using Cucurbita pepo peroxidase, high decolorization was achieved at lower dye concentrations, with the efficiency decreasing as the dye concentration increased. epj-conferences.org For the free enzyme, the optimal dye concentration was found to be 80 mg/L, while for the immobilized form, it was 180 mg/L. epj-conferences.org The hydrogen peroxide dose also plays a crucial role, with optimal concentrations being 0.02 M for the free enzyme and 0.12 M for the immobilized enzyme. epj-conferences.org
To enhance the economic feasibility and stability of enzymatic treatment, peroxidases are often immobilized on various supports. Immobilization can improve the enzyme's stability against denaturation, increase its reusability, and simplify the separation of the enzyme from the reaction products. ijplantenviro.commdpi.com
Immobilization Techniques: Peroxidases have been successfully immobilized using methods like entrapment in calcium alginate beads. epj-conferences.orgresearchgate.net This technique helps to minimize enzyme leakage and maintain its activity over multiple uses. researchgate.net The optimization of immobilization conditions, such as the concentration of sodium alginate and calcium chloride, is crucial for achieving stable and active immobilized enzymes. epj-conferences.org
| Parameter | Optimal Condition for Cucurbita pepo Peroxidase | Reference |
|---|---|---|
| pH | Acidic (pH 2) | epj-conferences.orgepj-conferences.org |
| Dye Concentration (Free Enzyme) | 80 mg/L | epj-conferences.org |
| Dye Concentration (Immobilized Enzyme) | 180 mg/L | epj-conferences.org |
| H₂O₂ Dose (Free Enzyme) | 0.02 M | epj-conferences.org |
| H₂O₂ Dose (Immobilized Enzyme) | 0.12 M | epj-conferences.org |
The oxidative degradation of this compound primarily targets the azo group and the aromatic rings. This process can be initiated by strong oxidizing agents or advanced oxidation processes.
Under strong oxidizing conditions, such as in the presence of hydrogen peroxide, the azo bond of this compound can be cleaved. This cleavage is a key step in the decolorization of the dye. The oxidation process leads to the formation of nitro intermediates and other derivatives like quinone compounds. The electron-withdrawing nature of the azo group, however, makes the dye less susceptible to oxidative breakdown under milder conditions. The byproducts of this oxidative degradation can include nitroaniline derivatives, which are monitored due to their potential carcinogenicity.
Oxidative Degradation Pathways
Formation of Oxidation Byproducts (e.g., Nitroaniline Derivatives)
Advanced Oxidation Processes (AOPs) are employed to degrade this compound in wastewater. These processes generate highly reactive hydroxyl radicals that can break down the complex dye molecule. researchgate.netijcmas.com Oxidation of this compound primarily targets the azo group (-N=N-) and the aromatic rings. This cleavage of the azo bond can lead to the formation of various byproducts, including nitroaniline derivatives. The formation of these intermediates is a concern as some nitroaniline compounds are monitored for their carcinogenic potential. Under strong oxidizing conditions, such as with hydrogen peroxide or potassium permanganate, the dye can be further broken down into smaller molecules like carboxylic acids and eventually mineralized to carbon dioxide.
Adsorption and Removal Methodologies from Wastewater
Due to the environmental persistence of dyes like this compound, various methods have been developed to remove them from wastewater. scirp.org Adsorption has proven to be an effective and economically viable technique for this purpose. kyushu-u.ac.jpusm.my
Adsorption onto Activated Carbon (e.g., Rice Husk-Derived)
Activated carbon is a widely used adsorbent for dye removal due to its high porosity and large surface area. scirp.orgkyushu-u.ac.jp A sustainable and cost-effective approach involves the use of activated carbon derived from agricultural byproducts, such as rice husks. tlr-journal.comresearchgate.net Research has demonstrated the effectiveness of rice husk-derived activated carbon in removing this compound from aqueous solutions. tlr-journal.comresearchgate.net Studies have shown that this type of activated carbon can achieve significant removal percentages for the dye. tlr-journal.comresearchgate.net
Industrial effluents often contain a mixture of pollutants, including both dyes and heavy metals. tlr-journal.comresearchgate.net Research has explored the simultaneous removal of this compound and heavy metals like cadmium using chemically modified activated carbon from rice husks. tlr-journal.comresearcher.life These studies have shown that it is possible to effectively adsorb both pollutants in a single process. tlr-journal.comresearchgate.net It was found that activated carbon that had adsorbed cadmium was still capable of binding with this compound, and vice versa. tlr-journal.comresearchgate.net Optimal dosages of the activated carbon led to the removal of approximately 88% of this compound and 97% of cadmium. tlr-journal.comresearchgate.net
To understand the adsorption process of this compound onto activated carbon, researchers analyze adsorption isotherms and kinetics. Adsorption isotherms describe the equilibrium relationship between the concentration of the dye in the solution and the amount of dye adsorbed on the adsorbent. The Langmuir isotherm model has been found to be a good fit for the adsorption of this compound on rice husk-derived activated carbon, suggesting a monolayer adsorption process. tlr-journal.comresearchgate.net The maximum uptake capacity based on the Langmuir model was determined to be 11.48 mg/g. tlr-journal.comresearchgate.net
The kinetics of adsorption, which describe the rate of dye uptake, have been found to follow a pseudo-second-order model. tlr-journal.comresearchgate.net This indicates that the adsorption process is likely controlled by chemisorption. tlr-journal.comresearchgate.net Thermodynamic studies have also shown that the adsorption of this compound onto this type of activated carbon is a spontaneous process. tlr-journal.comresearchgate.net
Table 1: Adsorption Parameters for this compound onto Rice Husk-Derived Activated Carbon
| Parameter | Value | Reference |
| Adsorption Isotherm Model | Langmuir | tlr-journal.comresearchgate.net |
| Maximum Adsorption Capacity (Qₘ) | 11.48 mg/g | tlr-journal.comresearchgate.net |
| Adsorption Kinetic Model | Pseudo-second-order | tlr-journal.comresearchgate.net |
| Thermodynamics | Spontaneous | tlr-journal.comresearchgate.net |
Alternative Green Wash-Off Agents for Textile Dyeing
After the dyeing process, a wash-off step is necessary to remove unfixed dye from the textile surface. ijarbs.com Conventional methods often use agents like sodium dithionite (B78146), which can have negative environmental impacts. ijarbs.com Research is being conducted on alternative, environmentally friendly "green" wash-off agents. ijarbs.com One such alternative that has been explored is soap nut extract. ijarbs.com Studies have shown that using soap nut extract can effectively remove unfixed disperse dyes from polyester (B1180765) fabric, achieving good colorfastness properties comparable to conventional methods. ijarbs.com This approach offers a more sustainable option by reducing the biochemical oxygen demand (BOD), chemical oxygen demand (COD), and total dissolved solids (TDS) in the wastewater. ijarbs.com
Ecotoxicity and Environmental Impact Assessments
The release of this compound into the environment is a concern due to its potential ecotoxicity. researchgate.net As a disperse dye, it has low water solubility and is persistent, meaning it does not easily degrade. scbt.comcanada.ca The dye and its breakdown products can be harmful to aquatic organisms. researchgate.net While some studies have indicated that the dye itself may have moderate cytotoxic effects, a significant concern is the potential for the formation of carcinogenic byproducts like 4-aminobiphenyl (B23562) (4-ABP) during its degradation. europa.eu
Environmental impact assessments of the polyester dyeing process have shown that the wastewater generated has a high pollutant content. researchgate.net The impact of textile dyeing processes on the environment is significant, with key issues being the color of the effluent, the organic load, and suspended solids. researchgate.net Regulatory bodies and scientific committees continue to evaluate the safety of this compound, particularly in consumer products. europa.eueuropa.eu
Toxicity in Aquatic Systems
The ecotoxicity of this compound and other disperse dyes is a significant concern. While some safety data sheets indicate no available data for toxicity to fish, daphnia, algae, and microorganisms, other studies highlight the potential for adverse effects. echemi.com Disperse dyes, in general, are known to be toxic to aquatic life with long-lasting effects. evansvanodine.co.uk
A study on Drosophila melanogaster larvae showed that this compound induced a dose-dependent increase in acetylcholinesterase activity and altered the activities of antioxidant enzymes. nih.gov This suggests that the dye can cause oxidative stress and has toxic effects on a biological level. nih.gov Research has also indicated that certain azo dyes can be acutely toxic to various aquatic organisms, including fish, crustaceans, algae, and bacteria. scbt.com The toxicity can be influenced by the dye's molecular structure and the presence of specific functional groups. scbt.com For instance, the introduction of chlorine and bromine can increase the inhibition of bacteria. scbt.com
A screening assessment by Canadian authorities noted that while many disperse dyes have low water solubility, the use of auxiliary agents in ecotoxicity studies can lead to higher exposure levels than would be expected in the environment. canada.cacanada.ca It was also found that azo disperse dyes with a molecular weight of less than 360 g/mol are likely to have effects of concern on aquatic organisms. canada.ca
Impact of Textile Dyeing Effluents on Environmental Quality
Textile dyeing and printing processes are significant contributors to industrial water pollution, accounting for a substantial portion of pollutants in effluents. researchgate.netresearchgate.net Wastewater from textile mills often contains a complex mixture of chemicals, including unfixed dyes, salts, and various organic compounds, which can be highly colored and toxic. scirp.orgpisrt.org
The discharge of such effluents into water bodies has several detrimental effects:
Reduced Light Penetration: The intense color of the effluent prevents sunlight from penetrating the water, which inhibits the photosynthesis of aquatic plants and disrupts the entire aquatic ecosystem. scirp.orgpisrt.org
Oxygen Depletion: The decomposition of organic matter in the effluent consumes dissolved oxygen, which is crucial for the survival of aquatic organisms. scirp.orgpisrt.org
Toxicity: The presence of dyes and other chemicals can be directly toxic to aquatic life. pisrt.org
A study investigating the environmental characteristics of this compound dyeings found that the pollutant content in wastewater from disperse dye processes is significantly high. researchgate.net This includes high levels of chemical oxygen demand (COD) and biological oxygen demand (BOD), which are indicators of organic pollution. researchgate.net
| Parameter | Finding | Source |
|---|---|---|
| Pollutant Content | Wastewater from disperse dye dyeing has a high global pollutant content, more than twice that of acid dyes. | researchgate.net |
| Light Penetration | Colored effluents prevent sunlight penetration, inhibiting photosynthesis in aquatic plants. | scirp.orgpisrt.org |
| Dissolved Oxygen | Decomposition of organic matter in effluents depletes dissolved oxygen in water bodies. | scirp.orgpisrt.org |
Release of Aromatic Amines from Azo Bond Cleavage
A significant environmental and health concern associated with azo dyes like this compound is the reductive cleavage of the azo bond (-N=N-). This process can occur under anaerobic conditions, such as in sediments or certain wastewater treatment stages, and can also be facilitated by microorganisms in the gut. scbt.comnih.gov
The cleavage of the azo bond results in the formation of aromatic amines, a class of compounds known for their potential toxicity, mutagenicity, and carcinogenicity. nih.govresearchgate.net The specific aromatic amines formed depend on the structure of the parent dye molecule. For this compound, reductive cleavage can release amines such as 4-aminobiphenyl and aniline.
Research has shown that the degradation of azo dyes can be a pathway to the formation of these hazardous compounds. researchgate.net For example, under high temperatures used in the processing of polyester fibers, the azo bond in this compound can break, forming aromatic amines. researchgate.netresearchgate.net It is important to note that while the parent dye may not be readily biodegradable under aerobic conditions, the azo bond is susceptible to reduction. scbt.com
| Condition | Reaction | Products | Source |
|---|---|---|---|
| Anaerobic Conditions | Reductive cleavage of the azo bond | Aromatic amines | scbt.comnih.gov |
| High Temperature (PET processing) | Cleavage of the azo bond | Aromatic amines, Nitrogen oxides | researchgate.netresearchgate.net |
| Sodium dithionite (alkaline pH) | Reduction | 4-aminobiphenyl, aniline |
Bioaccumulation Potential in Organisms
Bioaccumulation refers to the accumulation of substances in an organism at a higher concentration than in the surrounding environment. For disperse dyes, which are generally lipophilic (fat-soluble), there is a potential for them to accumulate in the fatty tissues of organisms. scbt.commst.dk
However, studies on the bioaccumulation of this compound and other azo disperse dyes have shown varied results. While their hydrophobic nature suggests a potential for bioaccumulation, experimental data often indicate a low potential. scbt.comcanada.cacanada.ca This discrepancy may be due to the large molecular size of many disperse dyes, which can hinder their uptake by organisms. scbt.com
A screening assessment by Canadian authorities concluded that Azo Disperse Dyes have a low potential to bioaccumulate in aquatic organisms. canada.cacanada.ca Similarly, Environment Canada has stated that this compound is not suspected to be bioaccumulative. ewg.org Research on Disperse Violet 57, another disperse dye, also suggested that despite a high octanol-water partition coefficient (log Kow), the bioaccumulation potential was low, possibly due to its molecular size. canada.ca It has been noted that disperse dyes tend to accumulate in sediments. mst.dkcanada.ca
Analytical and Quality Control Research of Disperse Black 9
Chromatographic Techniques for Purity and Impurity Assessment
Chromatography is the cornerstone for separating Disperse Black 9 from its impurities and formulation components. These techniques are essential for quality control, ensuring that the dye meets specified purity standards.
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a primary method for assessing the purity of this compound. This technique allows for the quantification of the main dye component and the detection of synthesis-related impurities.
Research and quality control protocols utilize HPLC-UV to ensure high purity, often specifying a dye content of 98% or greater. cymitquimica.com In one analytical approach, HPLC analysis was conducted at a wavelength of 436 nm to determine the dye content in a commercial batch. europa.eu Other methods use a broader detection range of 450–600 nm to quantify the azo dye content while monitoring for specific impurities like 4-aminoazobenzene, with acceptance limits often set at or below 0.1%. The stability of this compound in formulations has also been verified using HPLC, demonstrating that the compound remains stable over time under specified storage conditions. europa.eu For instance, a batch with an initial purity of 52.6% showed a final purity of 51.4% after one year of storage at room temperature, confirming its stability. europa.eu
Table 1: HPLC-UV Analytical Parameters for this compound
| Parameter | Method | Specification / Finding | Source |
|---|---|---|---|
| Purity | HPLC-UV | ≥98% | |
| Detection Wavelength | HPLC-UV | 436 nm | europa.eu |
| Detection Wavelength Range | HPLC-UV | 450-600 nm | |
| Monitored Impurity | HPLC-UV | 4-aminoazobenzene (≤0.1%) |
For highly sensitive and specific detection, particularly at trace levels, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. This technique is employed for monitoring residues of this compound in environmental samples, such as dyeing wastewater, and for the identification of carcinogenic dyes in textiles. researchgate.netchrom-china.com
The analytical process often involves a sample preparation step, such as Solid Phase Extraction (SPE), to extract and concentrate the dyes from the sample matrix before analysis. researchgate.net The LC-MS/MS method is then used for identification and quantification, often in a positive ionization mode with multiple reaction monitoring (MRM) for high specificity. researchgate.netchrom-china.com Studies have developed methods capable of detecting sensitizing disperse dyes in wastewater with limits of detection (LOD) in the range of 0.05–2.48 µg/L. researchgate.net This high sensitivity is crucial for environmental monitoring and ensuring compliance with regulations concerning textile effluents. researchgate.net
Spectroscopic Methods for Quantitative Analysis
Spectroscopic methods are valuable for the quantitative analysis of this compound, leveraging its specific light-absorbing properties. UV-Visible (UV-Vis) spectroscopy is used to determine the dye's concentration in solutions by measuring its absorbance at its maximum absorption wavelength (λmax). The primary chromophore in the this compound molecule is the azo group (-N=N-), which is responsible for its color. The compound exhibits a characteristic maximum absorption wavelength (λmax) of 461 nm, a property that is fundamental to its quantification using spectroscopic techniques.
Thermal Analysis for Stability Assessment (e.g., Thermogravimetric Analysis (TGA))
The thermal stability of this compound is a critical parameter, especially given its application in high-temperature dyeing processes. Thermogravimetric Analysis (TGA) is a key technique used to assess this stability. netzsch.com TGA measures the change in mass of a sample as a function of temperature, providing precise information about its decomposition profile. wikipedia.org
Research using TGA has shown that this compound is stable under typical high-temperature dyeing conditions, which can reach up to 130°C. TGA studies indicate a decomposition onset temperature of 220°C for the dye, confirming its suitability for such applications. This thermal stability ensures that the dye does not degrade during the manufacturing or application process, which is essential for achieving consistent color and performance.
Standard Reference Material Applications
This compound serves as a standard reference material in various analytical and research contexts. europa.eusmolecule.com Its use as a standard is crucial for the calibration and validation of analytical methods, such as HPLC, which are used to identify and quantify other similar compounds. smolecule.com
In toxicological studies, a well-characterized reference substance is necessary to ensure the reliability of the results. europa.eu A commercially available reference standard of 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol, the primary component of this compound, has a reported purity of 97.4%. europa.eu This high-purity material is used for analytical purposes and in the formulation of test substances for toxicological evaluations. europa.eu For instance, a typical commercial lot of this compound used for toxicological testing was a mixture containing 52.6% of the active dye with lignosulfate. europa.eu The use of such standardized materials ensures accuracy and reproducibility in scientific research. europa.eusmolecule.com
Table 2: Mentioned Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 88669 |
| 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol | 88669 |
| Lignosulfate | 11184542 |
| 4-aminoazobenzene | 6050 |
| Acetonitrile | 6342 |
| Methanol | 887 |
| Sodium Hydroxide | 14798 |
| Nitrous Acid | 24523 |
| Dimethylformamide | 6228 |
| 1,4-diaminobenzene | 7814 |
| N,N-bis(2-hydroxyethyl)-1,4-diaminobenzene | 78583 |
Advanced Materials and Composite Research Involving Disperse Black 9
Disperse Black 9 in Hybrid Systems
The integration of this compound into hybrid material systems has opened new avenues for creating functional textiles and composites with enhanced properties.
Carbon Black-Dye Composites
Recent research has highlighted the successful use of this compound in the formulation of carbon black (CB)-dye composites. These composites are created by milling this compound with carbon black, resulting in a liquid formulation that can be applied to fabrics. acs.orgresearchgate.net The interaction between the dye and carbon black particles is crucial. Strong intermolecular forces, such as van der Waals forces and π-π stacking, enhance the stability of the composite. Studies have shown that these composites can form a two-dimensional lamellar structure with a vortex-shaped helical molecular arrangement between the dye and carbon black. acs.orgresearchgate.net This ordered structure is key to the enhanced properties of the final material.
Enhancement of Electrical Conductivity in Fabrics
A significant application of this compound-carbon black composites is the enhancement of electrical conductivity in fabrics, particularly those made from polyester (B1180765)/spandex blends. acs.org When applied to these fabrics, the composite forms anisotropic conductive films with polygonal crystal structures. acs.org This structure facilitates electrical conductivity, with reported values reaching up to 3.1 × 10⁻⁴ S/cm. acs.org The mechanism behind this conductivity is attributed to the formation of a continuous conductive network by the carbon black aggregates, which is stabilized and enhanced by the presence of this compound. nih.gov This innovation is paving the way for the development of smart textiles with integrated electronic functionalities.
This compound in Advanced Textile Applications
Beyond its role in conductive composites, this compound is a cornerstone in various advanced textile dyeing and printing processes due to its stability and colorfastness.
High-Temperature Dyeing and Printing Stability
This compound is well-suited for high-temperature dyeing processes, which are common for synthetic fibers like polyester. dimacolorgroup.com It exhibits thermal stability with a decomposition onset at 220°C, making it compatible with dyeing temperatures that can reach up to 130°C. The dye's stability extends to a wide pH range, typically between 3 and 9, which is beneficial for various dyeing and printing applications. Furthermore, its fine particle size, generally less than 2 microns, is essential for achieving uniform dye uptake and preventing issues during application. Some patented formulations of disperse black dye compositions containing this compound have shown excellent high-temperature dispersion stability, which is crucial for consistent and reliable dyeing results. google.comgoogle.com
Color Fastness Properties on Synthetic Fibers
This compound is renowned for providing deep, rich black shades with good to excellent color fastness on synthetic fibers such as polyester and polyamide. chemimpex.comdychemco.com
Color Fastness Data for this compound on Polyester and Polyamide:
| Fastness Property | Fiber | ISO Rating | AATCC Rating |
| Light Fastness | Polyester | 4 | - |
| Washing Fastness | Polyamide | 5 | 4-5 |
| Perspiration Fastness | Polyamide | 4-5 | 4 |
| Ironing Fastness | Polyamide | 2-3 (Fading), 4 (Staining) | 3-4 |
| Dry Heat | Polyester | 2-3 (Fading), 4 (Staining) | - |
| Rubbing Fastness (Alkali) | Polyester | 4-5 | - |
| Data sourced from multiple industry and research reports. worlddyevariety.comdychemco.comenochdye.comkayakuth.co.th |
These properties ensure that the color remains vibrant and does not fade or bleed significantly, even after repeated washing, exposure to light, and other environmental factors. chemimpex.com The unique molecular structure of this compound allows for excellent penetration into the fibers, leading to uniform coloration and minimal fading over time. chemimpex.com
Development of Novel Disperse Dyes with Varied Chromophores
The fundamental structure of this compound, which is based on an azo chromophore, serves as a basis for the development of new disperse dyes. worlddyevariety.comp2infohouse.org Researchers are exploring the synthesis of novel disperse dyes by modifying the chromophoric system to achieve different shades and improved properties. ajol.info For instance, new dyes have been created based on arylazophenols, which are synthesized through a multi-step process involving the coupling of enaminones with diazonium salts. ajol.info These new dyes have shown promise for low-temperature dyeing of polyester fabrics, producing a range of colors from yellowish-brown to dark yellowish-brown with excellent fastness properties. ajol.info While many disperse dyes are based on the azo group, other chromophores like anthraquinone (B42736) are also used, though they generally have lower color strength compared to azo dyes. p2infohouse.org The development of novel dyes often involves creating mixtures of different colored disperse dyes to achieve a desired black shade. acs.orgp2infohouse.org
Regulatory and Policy Research Pertaining to Disperse Black 9
Regulatory Frameworks and Safety Assessments (e.g., REACH, EC Cosmetics Regulation)
The regulation of Disperse Black 9 primarily falls under legislation governing chemicals and cosmetic products in various jurisdictions. Azo dyes, the class to which this compound belongs, are of particular interest to regulators due to the potential for some to break down into carcinogenic aromatic amines .
In the European Union, the use of this compound in cosmetics is governed by the EC Cosmetics Regulation. Under this regulation, it is permitted for use in non-oxidative hair dye products at a maximum concentration of 0.3% cosmeticsinfo.orgincibeauty.com. This corresponds to a 0.15% concentration of the active ingredient, 2,2'-[4-(4-aminophenylazo)phenylimino]diethanol, as this compound is typically a mixture of this chemical with lignosulfate in approximately a 1:1 ratio europa.eueuropa.eu. The European Commission has pursued a comprehensive strategy for the safety assessment of hair dyes since 2003, leading to the evaluation and approval of over 100 hair dyes by its scientific advisory body haut.de.
The Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation is another key EU framework. While specific details on this compound's full registration under REACH are not extensively detailed in the provided results, the regulation's Annex XVII restricts certain azo dyes that can release specific carcinogenic amines regatta.com.
Evaluation by Scientific Committees (e.g., Cosmetic Ingredient Review Expert Panel, SCCS)
Scientific committees play a crucial role in assessing the safety of cosmetic ingredients, providing the foundation for regulatory decisions.
Scientific Committee on Consumer Safety (SCCS)
The SCCS, an independent scientific body of the European Commission, has evaluated this compound. In a 2010 opinion, the committee reviewed data submitted by the cosmetic industry europa.eu. The SCCS noted that this compound contains 4-aminobiphenyl (B23562) (4-ABP), a known human carcinogen, as an impurity europa.eu. However, the concentration of 4.35 ppm was considered tolerable based on a previous opinion concerning permanent hair dyes and bladder cancer europa.eu. The SCCS provides opinions on the health and safety risks of non-food consumer products, including cosmetics and their ingredients europa.eu.
Cosmetic Ingredient Review (CIR) Expert Panel
| Scientific Committee | Key Findings and Conclusions |
| SCCS (Scientific Committee on Consumer Safety) | Permitted in non-oxidative hair dyes up to 0.3%. Noted the presence of the carcinogen 4-aminobiphenyl (4-ABP) as an impurity but at a level considered tolerable. |
| CIR (Cosmetic Ingredient Review) Expert Panel | Concluded that this compound is safe for use as a hair dye ingredient. Found it to be non-irritating, not a sensitizer, non-mutagenic, and not carcinogenic in dermal applications. |
Assessment of Health Hazards and Use Restrictions
The assessment of health hazards associated with this compound has led to specific use restrictions to ensure consumer safety.
Identified Health Hazards:
Irritation: Safety data sheets indicate that this compound can be irritating to the eyes, skin, and respiratory system scbt.comechemi.com.
Sensitization: It may cause skin sensitization upon contact scbt.com. However, the CIR's review found it was not a sensitizer cosmeticsinfo.org.
Ingestion: Accidental ingestion may be harmful scbt.com.
Carcinogenicity: A key concern with some azo dyes is their potential to metabolize into carcinogenic aromatic amines. This compound contains the impurity 4-aminobiphenyl (4-ABP), a known human carcinogen europa.eu.
Use Restrictions: Based on these hazard assessments, regulatory bodies have established the following restrictions:
Product Type: Its use is restricted to non-oxidative hair dye formulations cosmeticsinfo.orgeuropa.eu.
Concentration: In the European Union, the maximum permitted concentration in the final hair dye product is 0.3% cosmeticsinfo.orgincibeauty.com.
| Hazard Type | Description | Regulatory Response/Restriction |
| Irritation | Can cause irritation to skin, eyes, and the respiratory system scbt.comechemi.com. | Standard handling precautions advised, such as avoiding contact and ensuring good ventilation scbt.com. |
| Skin Sensitization | Potential to cause an allergic skin reaction scbt.com. | Use is limited in cosmetic products. |
| Carcinogenicity (from impurity) | Contains the impurity 4-aminobiphenyl (4-ABP), a human carcinogen europa.eu. | The level of this impurity is restricted to what is considered a tolerable amount europa.eu. |
Translational Impact of Research in Regulatory Contexts
Scientific research on this compound and related azo dyes has a direct translational impact on regulatory decisions and safety assessments. The strategy employed by the European Commission to evaluate all hair dyes is a clear example of a research-driven regulatory approach haut.de.
The identification of carcinogenic impurities like 4-ABP through analytical chemistry research directly informed the risk assessments conducted by the SCCS europa.eu. The SCCS's ability to set a tolerable level for this impurity, rather than banning the dye outright, demonstrates a nuanced, risk-based regulatory approach grounded in scientific data europa.eu.
Q & A
Q. What are the critical physicochemical properties of Disperse Black 9 that influence its stability and interaction in textile dyeing processes?
Methodological Answer: Researchers should prioritize characterizing properties such as solubility, thermal stability, and photodegradation sensitivity. For example, solubility in organic solvents (e.g., dimethylformamide) can be quantified using UV-Vis spectroscopy, while thermal stability can be assessed via thermogravimetric analysis (TGA) under controlled atmospheric conditions . Additionally, pH-dependent behavior should be evaluated using HPLC to monitor structural changes under acidic/alkaline environments .
Q. Which analytical techniques are most effective for detecting and quantifying this compound in environmental matrices?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is recommended for trace-level detection in water and soil samples. Gas chromatography (GC-MS) may be used for volatile degradation products. Validation should include limits of detection (LOD < 0.1 ppm) and recovery rates (80–120%) across triplicate samples to ensure reproducibility .
Q. How can mechanistic studies be designed to elucidate the photocatalytic degradation pathways of this compound under simulated environmental conditions?
Methodological Answer: Controlled experiments should vary parameters such as light intensity (e.g., UV vs. visible), catalyst type (TiO₂, ZnO), and pH (3–11). Use LC-MS to identify intermediate products (e.g., anthraquinone derivatives) and electron paramagnetic resonance (EPR) to detect reactive oxygen species (ROS). Kinetic modeling (pseudo-first-order) can quantify degradation rates, while toxicity assays (e.g., Daphnia magna) assess post-degradation ecotoxicity .
Q. What statistical approaches resolve contradictions in ecotoxicological data for this compound across studies?
Methodological Answer: Meta-analysis frameworks should integrate data from heterogeneous studies by normalizing endpoints (e.g., LC₅₀, EC₅₀) and adjusting for confounding variables (e.g., exposure duration, test organism life stage). Bayesian hierarchical models can account for variability, while sensitivity analysis identifies outliers. Cross-validation with in silico tools (e.g., QSAR models) strengthens mechanistic interpretations .
Q. How can researchers ethically address data integrity challenges when reporting unexpected results, such as non-linear dose-response relationships?
Methodological Answer: Adhere to norms of communalism and disinterestedness by transparently documenting all raw data and analytical workflows. Pre-register hypotheses to distinguish exploratory findings from confirmatory results. Use open-access platforms to share datasets, enabling independent verification. Contradictory outcomes should be contextualized within prior literature, emphasizing methodological differences (e.g., exposure routes, detection limits) .
Methodological and Ethical Considerations
Q. What strategies ensure robust experimental design for studying this compound’s bioaccumulation in aquatic ecosystems?
Methodological Answer: Employ mesocosm studies to simulate real-world conditions, incorporating sediment-water partitioning coefficients (Kd) and bioconcentration factors (BCF) in fish. Use stable isotope labeling (e.g., ¹⁴C-tracers) to track uptake pathways. Statistical power analysis should determine sample sizes to minimize Type II errors .
Q. How should researchers formulate hypotheses to address gaps in understanding this compound’s role in emerging pollutant mixtures?
Methodological Answer: Conduct systematic reviews to identify understudied interactions (e.g., synergistic effects with microplastics). Hypotheses should specify molecular targets (e.g., cytochrome P450 enzymes) and employ factorial designs to isolate mixture effects. Prioritize research questions that align with regulatory frameworks (e.g., REACH) to enhance translational impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
